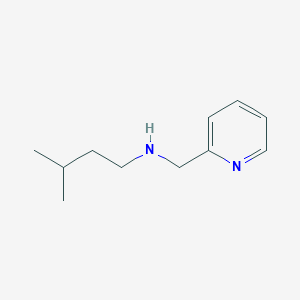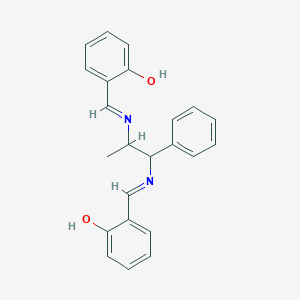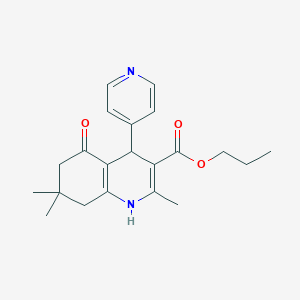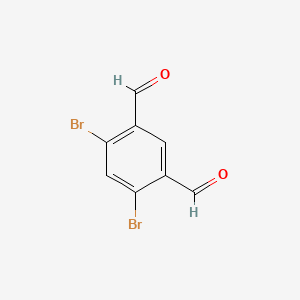![molecular formula C13H10N2O2S2 B12502109 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B12502109.png)
3-(3-methoxyphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-methoxyphenyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core fused with a methoxyphenyl group and a sulfanylidene moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyphenyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through the cyclization of appropriate aminopyrimidine derivatives with thiophene carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, where the thieno[3,2-d]pyrimidine core is reacted with methoxyphenyl halides in the presence of a suitable catalyst.
Formation of the Sulfanylidene Moiety:
Industrial Production Methods
Industrial production of 3-(3-methoxyphenyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
3-(3-methoxyphenyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The sulfanylidene moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions to form various derivatives
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in organic solvents like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
3-(3-methoxyphenyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in cellular signaling pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties. .
Industry: Utilized in the development of new materials with specific electronic and optical properties
Mecanismo De Acción
The mechanism of action of 3-(3-methoxyphenyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
3-(3-methoxyphenyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one can be compared with other similar compounds such as:
Pyrido[2,3-d]pyrimidines: These compounds share a similar core structure but differ in the substitution pattern and functional groups.
Indole Derivatives: Indole-based compounds have diverse biological activities and are used in various therapeutic applications.
The uniqueness of 3-(3-methoxyphenyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one lies in its specific substitution pattern and the presence of the sulfanylidene moiety, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C13H10N2O2S2 |
|---|---|
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
3-(3-methoxyphenyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H10N2O2S2/c1-17-9-4-2-3-8(7-9)15-12(16)11-10(5-6-19-11)14-13(15)18/h2-7H,1H3,(H,14,18) |
Clave InChI |
NSUWQSXULPQJOK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)N2C(=O)C3=C(C=CS3)NC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[1-(2-methoxy-5-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12502026.png)
![2-[5-Hydroxy-2,4-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]isoindole-1,3-dione](/img/structure/B12502030.png)

![N-(2-ethyl-6-methylphenyl)-2-[3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetamide](/img/structure/B12502060.png)
![N-cyclohexyl-N~2~-(2-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12502065.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N-(2-methoxy-5-nitrophenyl)-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12502068.png)
![2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B12502071.png)

methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12502087.png)

![3,4-dichloro-N-{1-[5-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B12502096.png)


![N-(3-fluoro-4-methylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B12502108.png)
